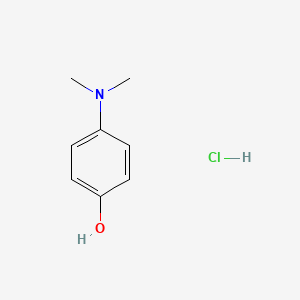

4-Hydroxy-N,N-dimethylbenzenaminium chloride

Overview

Description

Synthesis Analysis

The synthesis of DMAP-related compounds often involves the use of DMAP·HCl as a catalyst or intermediate. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been used as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions, showcasing its utility in facilitating chemical reactions through a detailed mechanism involving the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride (Liu, Ma, Liu, & Wang, 2014).

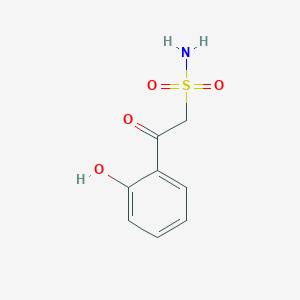

Molecular Structure Analysis

The molecular structure of DMAP and its derivatives has been elucidated through various spectroscopic and crystallographic techniques. For example, the crystal structure of a DMAP derivative was determined, highlighting the role of non-covalent interactions in the supramolecular chemistry of such compounds (Ullah, Khan, Zhang, Xiang, Chen, & Li, 2023).

Chemical Reactions and Properties

DMAP undergoes a variety of chemical reactions, showcasing its versatility. It has been found to autoxidize readily above neutrality, a process accelerated by oxyhaemoglobin, forming the 4-(N,N-dimethylamino)phenoxyl radical. This radical is unstable and decays to form p-benzoquinone and dimethylamine, illustrating DMAP's reactivity and the formation of significant by-products (Eyer & Lengfelder, 1984).

Physical Properties Analysis

The solubility, thermal behavior, and laser damage threshold of DMAP derivatives, such as 4-(dimethylamino)benzaldehyde 4-nitrophenol (4DMAB4NP), have been characterized, providing insights into their physical properties relevant for material science applications (Karthick et al., 2019).

Chemical Properties Analysis

The chemical properties of DMAP, such as its behavior as an electron donor for photosystem I and its redox properties, have been explored. It enhances photosynthetic oxygen uptake and hydrogen peroxide formation, demonstrating its redox activity coupled to proton transfer and oxygen reduction (Youngman, Eyer, & Elstner, 1980).

Scientific Research Applications

Catalytic Applications

4-Dimethylaminophenol hydrochloride has been utilized as a catalyst. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), a similar DMAP salt, was used as a recyclable catalyst for acylation of inert alcohols and phenols. The reaction mechanism involves DMAP·HCl forming N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which interacts with a nucleophilic substrate to release the acylation product and regenerate the DMAP·HCl catalyst (Liu, Ma, Liu, & Wang, 2014).

Metabolic Studies

Research on N,N-dimethylaniline, a related compound, identified various metabolites in the urine of dogs, including 4-dimethylaminophenol. These studies provide insights into the metabolic pathways and potential uses of related compounds in biological and medical research (Kiese & Renner, 2004).

Cancer Research

A series of compounds, including 1-aryl-2-dimethylaminomethyl-2-propenone hydrochlorides, were prepared and tested for their cytotoxicity towards human WiDr colon cancer cells. These studies highlight the potential of derivatives of dimethylaminophenol hydrochloride in developing new cancer treatments (Pati et al., 2007).

Biochemical Research

Dimethylaminopropyl chloride, hydrochloride, a compound closely related to 4-dimethylaminophenol hydrochloride, has been used as a biochemical reagent for enzyme and other studies. It is also an intermediate in the synthesis of various types of drugs, highlighting its significance in biochemical research and drug development (Abdo, 2007).

Pharmacological Research

Compounds like 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride, which bear structural similarities to 4-dimethylaminophenol hydrochloride, have been evaluated for their pharmacological activities, such as α₁-adrenoceptor antagonism. This indicates the potential for similar structures in drug development (Xi et al., 2011).

Chemical Shift Studies

Research on the chemical shift for the hydroxy proton of 4-(dimethylamino)-2'-hydroxychalcone in chloroform provides insights into the electronic properties of similar compounds. These studies are valuable in understanding the physicochemical characteristics of dimethylaminophenol derivatives (Garcia-Viloca, González-Lafont, & Lluch, 2001).

Mechanism of Action

Target of Action

4-(Dimethylamino)phenol hydrochloride, also known as 4-Dimethylaminophenol hydrochloride or Phenol, 4-(dimethylamino)-, hydrochloride, is primarily used as an antidote for cyanide poisoning . The primary target of this compound is the ferric heme found in cytochrome aa3, a terminal oxidative respiratory enzyme .

Mode of Action

The compound works by generating methemoglobin . Cyanide has a special affinity for the ferric heme, blocking oxygen consumption and oxidative phosphorylation . When methemoglobin is formed in excess of total body cytochrome aa3, the cyanide ion binds to methemoglobin, restoring normal cellular respiration .

Biochemical Pathways

The biochemical pathway affected by 4-(dimethylamino)phenol hydrochloride involves the conversion of ferrous heme within hemoglobin to the ferric form (methemoglobin) by methemoglobin-generating agents . This conversion allows the cyanide ion to bind to methemoglobin, thereby restoring normal cellular respiration .

Pharmacokinetics

It has been shown to be effective when given intramuscularly . Intravenous injection is recommended in a dose of 250 mg .

Result of Action

The result of the action of 4-(dimethylamino)phenol hydrochloride is the restoration of normal cellular respiration in the presence of cyanide poisoning . By generating methemoglobin, it allows the cyanide ion to bind to methemoglobin instead of the ferric heme in cytochrome aa3, thereby unblocking oxygen consumption and oxidative phosphorylation .

Action Environment

The action of 4-(dimethylamino)phenol hydrochloride can be influenced by environmental factors. For instance, the administration of 4-(dimethylamino)phenol hydrochloride should be avoided intramuscularly due to the probability of muscular necrosis after injection . Therefore, the route of administration and the environment in which the drug is administered can significantly impact its efficacy and stability.

Biochemical Analysis

Biochemical Properties

4-Dimethylaminophenol hydrochloride plays a crucial role in biochemical reactions, particularly in the formation of methemoglobin. This compound interacts with ferrohemoglobin, converting it to ferrihemoglobin (methemoglobin) by catalytic transfer of electrons. The oxidized form of 4-Dimethylaminophenol hydrochloride binds to compounds possessing free SH groups, terminating the electron transfer process . This interaction is vital in detoxifying cyanide and hydrogen sulfide by binding the toxic ions to methemoglobin, thus preventing them from inhibiting cellular respiration.

Cellular Effects

4-Dimethylaminophenol hydrochloride has significant effects on various cell types and cellular processes. It influences cell function by inducing the formation of methemoglobin, which can bind to cyanide ions and restore normal cellular respiration. This compound also affects cellular metabolism by increasing the pyruvate concentration in blood, likely due to lactate-induced methemoglobin reduction . Additionally, 4-Dimethylaminophenol hydrochloride can cause mild hemolysis and changes in lactate dehydrogenase levels, indicating its impact on red blood cells and metabolic pathways .

Molecular Mechanism

The molecular mechanism of 4-Dimethylaminophenol hydrochloride involves its ability to generate methemoglobin. This compound oxidizes ferrohemoglobin to ferrihemoglobin, which can then bind to cyanide ions, forming a stable complex that prevents cyanide from inhibiting cytochrome aa3 in the mitochondrial respiratory chain . This action restores oxidative phosphorylation and ATP production, crucial for cellular energy metabolism. The compound’s interaction with free SH groups further stabilizes the methemoglobin formation process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Dimethylaminophenol hydrochloride change over time. The compound is known to be stable and effective in generating methemoglobin shortly after administration. Its effects on cellular function, such as hemolysis and changes in enzyme levels, tend to normalize within a week . The stability and degradation of 4-Dimethylaminophenol hydrochloride are crucial for its sustained efficacy in detoxifying cyanide and hydrogen sulfide.

Dosage Effects in Animal Models

The effects of 4-Dimethylaminophenol hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively generates methemoglobin without causing significant adverse effects. Higher doses can lead to toxic effects such as hemolysis, increased bilirubin, and iron concentrations . In dogs, intramuscular injection of 4-Dimethylaminophenol hydrochloride at 3.25 mg/kg resulted in reversible symptoms like local pain and fever, while higher doses required careful monitoring to avoid toxicity .

Metabolic Pathways

4-Dimethylaminophenol hydrochloride is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized into various compounds, including glucuronides, sulfates, and thioethers . The compound’s metabolism affects metabolic flux and metabolite levels, influencing its efficacy and toxicity. The formation of reactive intermediates during its metabolism can lead to potential organ toxicity, particularly in the liver and kidneys .

Transport and Distribution

The transport and distribution of 4-Dimethylaminophenol hydrochloride within cells and tissues are critical for its function. The compound is rapidly absorbed and distributed in the bloodstream, where it interacts with hemoglobin to form methemoglobin . Its distribution between plasma and erythrocytes is influenced by its short lifetime within red blood cells, where it is quickly cooxidized with oxyhemoglobin . This rapid distribution ensures its prompt action in detoxifying cyanide and hydrogen sulfide.

Subcellular Localization

4-Dimethylaminophenol hydrochloride’s subcellular localization is primarily within red blood cells, where it interacts with hemoglobin to form methemoglobin . The compound’s activity is directed towards the cytoplasm, where it exerts its effects on cellular respiration and detoxification processes. The presence of targeting signals or post-translational modifications that direct 4-Dimethylaminophenol hydrochloride to specific compartments or organelles has not been extensively studied, but its primary action remains within the cytoplasm of erythrocytes .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Dimethylaminophenol hydrochloride involves the reaction between 4-Dimethylaminophenol and hydrochloric acid.", "Starting Materials": [ "4-Dimethylaminophenol", "Hydrochloric acid" ], "Reaction": [ "Dissolve 4-Dimethylaminophenol in water.", "Add hydrochloric acid to the solution.", "Heat the mixture to reflux.", "Cool the mixture to room temperature.", "Collect the precipitate by filtration.", "Wash the precipitate with water and dry it in a vacuum oven.", "The resulting product is 4-Dimethylaminophenol hydrochloride." ] } | |

CAS RN |

5882-48-4 |

Molecular Formula |

C8H12ClNO |

Molecular Weight |

173.64 g/mol |

IUPAC Name |

(4-hydroxyphenyl)-dimethylazanium;chloride |

InChI |

InChI=1S/C8H11NO.ClH/c1-9(2)7-3-5-8(10)6-4-7;/h3-6,10H,1-2H3;1H |

InChI Key |

FGBQWWREKHAJIX-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)O.Cl |

Canonical SMILES |

C[NH+](C)C1=CC=C(C=C1)O.[Cl-] |

Other CAS RN |

5882-48-4 |

Related CAS |

619-60-3 (Parent) |

synonyms |

4-(dimethylamino)phenol 4-dimethylaminophenol 4-dimethylaminophenol hydrochloride 4-dimethylaminophenol oxalate (1:1) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-Dimethylaminophenol hydrochloride counteract cyanide poisoning?

A1: While the exact mechanism isn't detailed in the provided abstract [], 4-Dimethylaminophenol hydrochloride, often used in its sulfate salt form as a methemoglobin-forming agent, likely functions similarly to nitrite in this context. Methemoglobin formers like nitrites are known to work by oxidizing hemoglobin (Fe2+) to methemoglobin (Fe3+). Cyanide binds with high affinity to ferric iron (Fe3+), so the generated methemoglobin acts as an alternative binding site, effectively competing with cytochrome oxidase for cyanide. This sequestration allows the enzyme to function and prevents the cytotoxic effects of cyanide. []

Q2: How does the efficacy of 4-Dimethylaminophenol hydrochloride compare to other cyanide poisoning treatments in the study?

A2: Unfortunately, the abstract provided [] does not include specific data on the efficacy of 4-dimethylaminophenol hydrochloride in comparison to hydroxylamine and nitrite. Further investigation into the full text of the study would be necessary to answer this question and provide a more comprehensive understanding of the relative effectiveness of each compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-diamino-N-[2-[2-[(6-bromo-5-hydroxy-1,1-dimethyl-2,3-dihydroinden-4-yl)methylamino]ethyl-methylamino]ethyl]-6-chloropyrazine-2-carboxamide](/img/structure/B1222157.png)